REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[Cl:1][c:2]1[cH:3][c:4]([O:9][CH3:10])[c:5]([I:8])[cH:6][cH:7]1.[Cs+:20].[Cs+:21].[Cu:28][I:29].[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1.[nH:11]1[cH:12][n:13][cH:14][cH:15]1>>[Cl:1][c:2]1[cH:3][c:4]([O:9][CH3:10])[c:5](-[n:11]2[cH:12][n:13][cH:14][cH:15]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Cl)ccc1I
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cs+]
|
Name
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[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1c[nH]cn1
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Name
|
|
Type
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product
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Smiles
|
COc1cc(Cl)ccc1-n1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |